[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of a trifluoromethyl-substituted phenylboronic acid with a phenyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: This compound can be reduced to form boronic esters or alcohols.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Catalysis: Acts as a catalyst in various organic transformations.
Biology:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine:
Diagnostic Agents: Employed in the development of diagnostic agents for imaging and therapeutic applications.
Industry:
Mechanism of Action
The mechanism by which [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, which is crucial for the formation of biaryl compounds. This compound’s trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in various chemical reactions .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness: The presence of both a phenyl and a trifluoromethyl group in [3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid provides a unique combination of electronic and steric properties. This makes it more reactive and versatile compared to other similar compounds, particularly in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C13H10BF3O2 |
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Molecular Weight |
266.03 g/mol |
IUPAC Name |
[3-phenyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-10(7-12(8-11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H |
InChI Key |
AHJPRXJIGYTBAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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